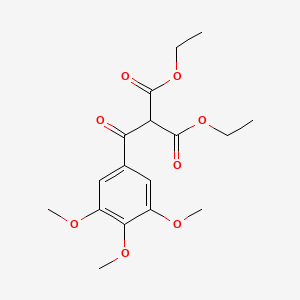
5-(2-(4-Butoxyanilino)-2-oxoethyl)-1-naphthalenesulfinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-(4-Butoxyanilino)-2-oxoethyl)-1-naphthalenesulfinic acid is an organic compound with a complex structure that includes a naphthalene ring, a sulfinic acid group, and a butoxyaniline moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-(4-Butoxyanilino)-2-oxoethyl)-1-naphthalenesulfinic acid typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Formation of 4-Butoxyaniline: This can be achieved by reacting aniline with butyl bromide in the presence of a base such as sodium hydroxide.
Coupling with Naphthalene Derivative: The 4-butoxyaniline is then coupled with a naphthalene derivative, such as 1-naphthalenesulfonyl chloride, under basic conditions to form the intermediate.
Oxidation and Sulfination: The intermediate is then oxidized and sulfinated to introduce the sulfinic acid group, resulting in the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
5-(2-(4-Butoxyanilino)-2-oxoethyl)-1-naphthalenesulfinic acid can undergo various types of chemical reactions, including:
Oxidation: The sulfinic acid group can be oxidized to a sulfonic acid group.
Reduction: The nitro group in the butoxyaniline moiety can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.
Major Products
Oxidation: Conversion to sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Introduction of various substituents on the aromatic rings.
Wissenschaftliche Forschungsanwendungen
5-(2-(4-Butoxyanilino)-2-oxoethyl)-1-naphthalenesulfinic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-(2-(4-Butoxyanilino)-2-oxoethyl)-1-naphthalenesulfinic acid involves its interaction with specific molecular targets and pathways. The sulfinic acid group can act as a nucleophile, participating in various biochemical reactions. The butoxyaniline moiety may interact with enzymes or receptors, modulating their activity. The naphthalene ring provides structural stability and can facilitate interactions with hydrophobic regions of proteins or membranes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Butoxyaniline: A precursor in the synthesis of the target compound.
1-Naphthalenesulfonic acid: Shares the naphthalene and sulfonic acid moieties.
Naphthalene derivatives: Various naphthalene-based compounds with similar structural features.
Uniqueness
5-(2-(4-Butoxyanilino)-2-oxoethyl)-1-naphthalenesulfinic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the sulfinic acid and butoxyaniline moieties allows for diverse applications and interactions that are not commonly found in other compounds.
Eigenschaften
Molekularformel |
C22H23NO4S |
|---|---|
Molekulargewicht |
397.5 g/mol |
IUPAC-Name |
5-[2-(4-butoxyanilino)-2-oxoethyl]naphthalene-1-sulfinic acid |
InChI |
InChI=1S/C22H23NO4S/c1-2-3-14-27-18-12-10-17(11-13-18)23-22(24)15-16-6-4-8-20-19(16)7-5-9-21(20)28(25)26/h4-13H,2-3,14-15H2,1H3,(H,23,24)(H,25,26) |
InChI-Schlüssel |
AUGAOBNENCYYDF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)CC2=C3C=CC=C(C3=CC=C2)S(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


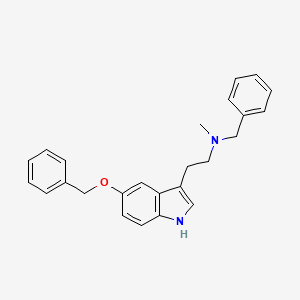

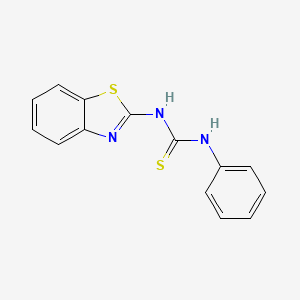
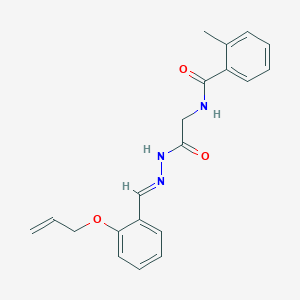
![N'-[(1E)-1-(4-fluorophenyl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12003262.png)
![N'-[(E)-(4-methylphenyl)methylideneamino]-N-phenyloxamide](/img/structure/B12003263.png)



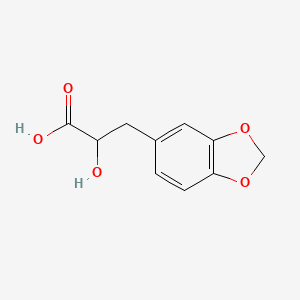
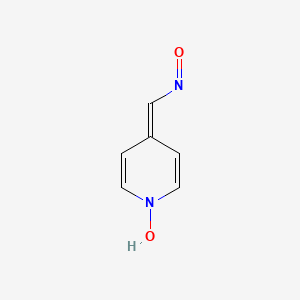
![3-((E)-{[3-mercapto-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B12003300.png)
